molecular formula C17H19N3O7S B11014890 N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11014890
M. Wt: 409.4 g/mol
InChI Key: KAAIPKCCQPXNRJ-UHFFFAOYSA-N
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Description

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C17H19N3O7S . This compound is characterized by its unique structure, which includes an ethylamino sulfonyl group, a dimethoxy group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the nitro group and the ethylamino sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-4,5-DIMETHOXY-2-NITROBENZAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C17H19N3O7S

Molecular Weight

409.4 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C17H19N3O7S/c1-4-18-28(24,25)12-7-5-11(6-8-12)19-17(21)13-9-15(26-2)16(27-3)10-14(13)20(22)23/h5-10,18H,4H2,1-3H3,(H,19,21)

InChI Key

KAAIPKCCQPXNRJ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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